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Compound of Interest

Compound Name: (2-Hydroxyphenyl)acetonitrile

Cat. No.: B171700 Get Quote

An In-Depth Technical Guide to 2-Hydroxybenzyl
Cyanide
This guide provides a comprehensive overview of the physical and chemical properties of 2-

hydroxybenzyl cyanide. Tailored for researchers, scientists, and professionals in drug

development, this document synthesizes technical data with practical insights into the

molecule's synthesis, reactivity, and handling.

Introduction and Chemical Identity
2-Hydroxybenzyl cyanide, also known as (2-hydroxyphenyl)acetonitrile, is an aromatic

organic compound featuring a hydroxyl (-OH) group and a cyanomethyl (-CH₂CN) group

attached to a benzene ring at ortho positions. This unique arrangement of functional groups

imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis,

particularly for constructing more complex molecules in medicinal chemistry.

Distinguishing it from its isomers, 3-hydroxybenzyl cyanide and 4-hydroxybenzyl cyanide, is

critical, as the proximity of the hydroxyl and cyanomethyl groups in the 2-position allows for

potential intramolecular interactions that influence its chemical behavior. While data for the 4-

hydroxy isomer is more prevalent, this guide will focus on the properties and reactivity specific

to the 2-hydroxy isomer.

Table 1: Chemical Identifiers for 2-Hydroxybenzyl Cyanide
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Identifier Value

IUPAC Name (2-Hydroxyphenyl)acetonitrile

Molecular Formula C₈H₇NO

Molecular Weight 133.15 g/mol

CAS Number 3692-55-9

Synonyms
o-Hydroxybenzyl cyanide, Salicyl cyanide (less

common)

Physical Properties
The physical characteristics of 2-hydroxybenzyl cyanide are dictated by its aromatic nature and

the presence of hydrogen-bonding capable hydroxyl and nitrile groups. These properties are

essential for designing experimental conditions, such as selecting appropriate solvents and

purification techniques.

Table 2: Physical Properties of 2-Hydroxybenzyl Cyanide

Property Value Source(s)

Appearance Solid, crystals General observation

Melting Point 120-122 °C [1]

Boiling Point
Data not available;

decomposes on heating
[1]

Solubility

Soluble in methanol,

chloroform, DMSO. Slightly

soluble in water.

[1]

Note: The para-isomer, 4-hydroxybenzyl cyanide, has a lower melting point of 67-71 °C,

highlighting the structural influence of substituent positioning on physical properties.

Synthesis of 2-Hydroxybenzyl Cyanide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/figure/C-NMR-spectrum-of-the-compound_fig3_360580770
https://www.researchgate.net/figure/C-NMR-spectrum-of-the-compound_fig3_360580770
https://www.researchgate.net/figure/C-NMR-spectrum-of-the-compound_fig3_360580770
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of hydroxybenzyl compounds requires careful selection of starting materials and

reaction conditions to avoid the instability of free hydroxybenzyl halides. A reliable method

involves the nucleophilic substitution of an acetate group, which serves as a stable precursor.

Experimental Protocol: One-Step Synthesis from 2-
Acetoxybenzyl Acetate
This protocol is adapted from the work of Hayashi and Oka, which provides a convenient route

to 2-hydroxybenzyl cyanide from a readily prepared starting material.[1] The causality behind

this choice is that 2-acetoxybenzyl acetate is more stable than the corresponding halide and

the acetate leaving group is readily displaced by the cyanide nucleophile, with subsequent in-

situ deprotection of the phenolic hydroxyl group.

Materials:

2-Acetoxybenzyl acetate (0.050 mol)

Potassium cyanide (KCN) (0.075 mol)

Methanol (50 mL)

Chloroform

Carbon tetrachloride

Procedure:

Combine 2-acetoxybenzyl acetate (0.050 mol) and potassium cyanide (0.075 mol) in 50 mL

of methanol in a round-bottom flask.

Equip the flask with a reflux condenser and heat the mixture to reflux for 30 minutes.

After reflux, allow the mixture to cool to room temperature.

Remove the methanol under reduced pressure using a rotary evaporator.

To the resulting residue, add water and extract the aqueous phase with a suitable organic

solvent like dichloromethane or ethyl acetate.
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Combine the organic extracts and dry over anhydrous sodium sulfate.

Filter and concentrate the organic phase to yield the crude product.

Triturate the crude product with a mixture of chloroform and carbon tetrachloride.

Filter the solid and recrystallize from chloroform to yield pure 2-hydroxybenzyl cyanide.[1]

Diagram 1: Synthesis Workflow of 2-Hydroxybenzyl Cyanide
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2-Acetoxybenzyl Acetate

Potassium Cyanide
Methanol

Reflux
(30 min)
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Caption: Key reactive sites and potential chemical transformations.

Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can undergo hydrolysis, reduction, and

addition reactions. [2][3]* Hydrolysis: Under acidic or basic conditions, the nitrile can be

hydrolyzed to form (2-hydroxyphenyl)acetic acid, a valuable precursor for pharmaceuticals.

This proceeds through an intermediate amide. [2]* Reduction: Strong reducing agents like

lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding 2-(2-
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hydroxyphenyl)ethanamine. [2]Catalytic hydrogenation, for instance using a palladium on

carbon (Pd/C) catalyst, can also achieve this transformation. [4]* Grignard Reaction: Addition of

a Grignard reagent (R-MgX) followed by aqueous workup converts the nitrile into a ketone. [3]

Reactions of the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group can be removed by a base, forming a phenoxide which

is a potent nucleophile.

O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide in the presence of a

base (e.g., K₂CO₃) yields the corresponding ether.

O-Acylation: Esterification can be achieved by reacting with an acyl chloride or acid

anhydride.

Reactions of the Active Methylene Group
The methylene protons are acidic (pKa ≈ 25 in DMSO for benzyl cyanide) due to the electron-

withdrawing effect of both the nitrile and the aromatic ring. [5]* C-Alkylation: In the presence of

a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA), the methylene

group can be deprotonated to form a carbanion. This nucleophile can then be alkylated with

various electrophiles.

Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation and purity assessment of 2-

hydroxybenzyl cyanide. While a comprehensive, published spectrum for the 2-hydroxy isomer

is not readily available in public databases, its expected spectral characteristics can be

accurately predicted based on its structure.

Table 3: Predicted Spectroscopic Data for 2-Hydroxybenzyl Cyanide
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Technique Feature
Predicted Chemical
Shift / Wavenumber

Rationale

¹H NMR Phenolic Proton (-OH)
δ 5.0 - 8.0 ppm (broad

singlet)

Acidic proton,

chemical shift is

concentration and

solvent dependent.

Aromatic Protons (Ar-

H)

δ 6.8 - 7.4 ppm

(multiplets)

Four distinct protons

on a 1,2-disubstituted

ring will show complex

splitting patterns (dd,

td, etc.). [6]

Methylene Protons (-

CH₂-)
δ ~3.7 ppm (singlet)

Singlet peak

integrating to 2H. [6]

¹³C NMR Nitrile Carbon (-C≡N) δ ~117 ppm

Characteristic

chemical shift for

nitrile carbons. [7]

Methylene Carbon (-

CH₂-)
δ ~20 ppm

Aliphatic sp³ carbon

adjacent to two sp²

systems. [7]

Aromatic Carbons (Ar-

C)
δ 115 - 155 ppm

Six distinct signals; C-

OH carbon will be the

most downfield (~155

ppm), C-CH₂CN will

be shielded relative to

benzene. [7]

IR Spectroscopy O-H Stretch (Phenol)
3200 - 3600 cm⁻¹

(broad)

Characteristic of a

hydrogen-bonded

hydroxyl group.

C-H Stretch

(Aromatic)
3000 - 3100 cm⁻¹

Typical for sp² C-H

bonds.

C≡N Stretch (Nitrile) 2240 - 2260 cm⁻¹

(sharp, medium)

Diagnostic peak for

the nitrile functional
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group.

C=C Stretch

(Aromatic)
1450 - 1600 cm⁻¹

Multiple bands

indicating the aromatic

ring.

Mass Spectrometry

(EI)
Molecular Ion (M⁺) m/z = 133

Corresponds to the

molecular weight of

C₈H₇NO.

Major Fragments m/z = 132, 104, 94

Loss of H• ([M-H]⁺);

loss of HCN ([M-

HCN]⁺); loss of the

cyanomethyl radical

leading to a hydroxy-

tropylium ion or similar

rearrangement.

Safety, Handling, and Storage
As a bifunctional molecule containing both a phenol and a cyanide group, 2-hydroxybenzyl

cyanide must be handled with significant caution. The primary hazards are its acute toxicity if

ingested, inhaled, or absorbed through the skin, and its potential to cause skin and eye

irritation. [8][9]

Core Safety Protocol
1. Personal Protective Equipment (PPE):

Hand Protection: Wear nitrile or neoprene gloves inspected for integrity before use. [10]* Eye

Protection: Chemical safety goggles are mandatory. A face shield should be used when

handling larger quantities or if there is a splash risk. [8]* Skin and Body Protection: A lab coat

is required. For larger scale work, impervious protective clothing may be necessary. [8]*

Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of

dust or vapors. [9] 2. Handling and Emergency Procedures:

General Handling: Avoid all direct contact. Do not eat, drink, or smoke in the laboratory.

Wash hands thoroughly after handling. [11]* Spills: For small spills, carefully sweep up the
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solid material, avoiding dust generation, and place it in a sealed container for disposal. [10]*

First Aid:

Skin Contact: Immediately wash the affected area with plenty of soap and water for at

least 15 minutes. [8] * Eye Contact: Immediately flush eyes with copious amounts of water

for at least 15 minutes. [8] * Inhalation: Move the individual to fresh air. [8] * Ingestion: Do

NOT induce vomiting. [10] * In all cases of exposure, seek immediate medical attention.

Be prepared to provide the Safety Data Sheet (SDS) to emergency responders.

3. Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [9]* Keep away

from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

[8]* Store in a locked cabinet or a secure area accessible only to authorized personnel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. chem.libretexts.org [chem.libretexts.org]

3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

4. 4-Hydroxyphenylacetonitrile - Wikipedia [en.wikipedia.org]

5. Benzyl cyanide - Wikipedia [en.wikipedia.org]

6. organicchemistrydata.org [organicchemistrydata.org]

7. organicchemistrydata.org [organicchemistrydata.org]

8. tcichemicals.com [tcichemicals.com]

9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

10. fishersci.be [fishersci.be]

11. file.medchemexpress.com [file.medchemexpress.com]

To cite this document: BenchChem. [Physical and chemical properties of 2-hydroxybenzyl
cyanide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171700#physical-and-chemical-properties-of-2-
hydroxybenzyl-cyanide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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